molecular formula C15H12BrClO2 B600842 Dapagliflozin Impurity 1 CAS No. 1404477-10-6

Dapagliflozin Impurity 1

货号 B600842
CAS 编号: 1404477-10-6
分子量: 339.61
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dapagliflozin Impurity 1 is related to Dapagliflozin, a medication sold under the brand name Farxiga, which is used along with diet and exercise to improve glycemic control in adults with type 2 diabetes . It’s part of the gliflozin class . The impurity is also known as 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene .


Synthesis Analysis

Dapagliflozin undergoes extensive metabolism and transforms into metabolites in humans . A streamlined synthetic approach has been devised to access three metabolites of dapagliflozin, namely, benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin . Two synthetic protocols have been proposed for the synthesis of benzylic hydroxy dapagliflozin and oxo dapagliflozin .


Molecular Structure Analysis

The molecular formula of Dapagliflozin Impurity 1 is C15H14ClIO, and its molecular weight is 372.6 . The structure of this impurity is related to the structure of Dapagliflozin, which is a sodium-glucose cotransporter 2 inhibitor .


Chemical Reactions Analysis

Dapagliflozin undergoes extensive metabolism and transforms into metabolites in humans . The degradation pathway of Dapagliflozin has been studied, and it was found that it can separate Dapagliflozin and three major hydrolytic degradation products .

科学研究应用

  • High-Performance Liquid Chromatographic Method for Dapagliflozin and Its Impurities : A study developed a new chromatographic method for separating and determining Dapagliflozin and its impurities in tablet dosage form. This method showed good precision, accuracy, linearity, specificity, sensitivity, and robustness for routine analysis of Dapagliflozin and its impurities in pharmaceutical formulations (CarolineGrace, Prabha, & Sivakumar, 2019).

  • Synthesis of Dapagliflozin Impurities : Another study focused on synthesizing two impurities of Dapagliflozin, including the impurity 1, for quality control purposes. The structures of these impurities were characterized using various analytical methods (Biao et al., 2016).

  • Cardiovascular Outcomes in Type 2 Diabetes : Research has been conducted on the cardiovascular safety profile of Dapagliflozin. Studies like the DECLARE–TIMI 58 Trial have explored the impact of Dapagliflozin on major adverse cardiovascular events in patients with type 2 diabetes, showing that it does not result in a higher or lower rate of such events compared to placebo (Declare–Timi Investigators, 2019).

  • Dapagliflozin Monotherapy in Type 2 Diabetes : A study investigating Dapagliflozin as a monotherapy for patients with type 2 diabetes found that it effectively lowered hyperglycemia with minimal hypoglycemia. This study highlights Dapagliflozin's unique insulin-independent mechanism of action, making it a valuable treatment option for type 2 diabetes (Ferrannini et al., 2010).

  • Dapagliflozin and Body Weight in Type 2 Diabetes : Research also indicates that Dapagliflozin can influence body weight and fat mass in patients with type 2 diabetes. It was found to reduce total body weight, predominantly by reducing fat mass, visceral adipose tissue, and subcutaneous adipose tissue (Bolinder et al., 2012).

安全和危害

Dapagliflozin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

The development of a novel gradient RP-HPLC method for the separation of Dapagliflozin and its process-related impurities has been reported . This method provides insight into the stability profile and degradation pathway of Dapagliflozin, and it could be useful for future research and development efforts .

属性

IUPAC Name

(5-bromo-2-chlorophenyl)-(2-ethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO2/c1-2-19-14-6-4-3-5-11(14)15(18)12-9-10(16)7-8-13(12)17/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYJBBCGIIGJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dapagliflozin Impurity 1

Citations

For This Compound
1
Citations
L Bueno, JW Manoel, M Koetz, AT Henriques… - Drug Analytical …, 2022 - seer.ufrgs.br
A new stability-indicating analytical method by UPLC was developed for the simultaneous determination of dapagliflozin and three of its synthesis impurities. A Waters® Acquity UPLC H…
Number of citations: 2 www.seer.ufrgs.br

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。